![molecular formula C20H23N5O4 B2754572 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896821-01-5](/img/structure/B2754572.png)
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Urolignoside demonstrates high antioxidant activity. Researchers have investigated its potential as a natural antioxidant, which could be valuable for combating oxidative stress-related diseases .
- Urolignoside is a metabolite of caffeine. It serves as a sensitive biomarker for coffee consumption, even when relatively small amounts of coffee are consumed. Scientists have used it to track coffee intake in studies and epidemiological research .
- Urolignoside has been explored for its ability to inhibit prostaglandin E₂ (PGE₂) production. PGE₂ plays a crucial role in inflammation and pain pathways. Investigating its inhibitory effects on PGE₂ may have implications for managing inflammatory conditions .
- Researchers have investigated the pharmacological properties of urolignoside. These studies explore its potential therapeutic applications, including its effects on cellular signaling pathways, receptors, and enzymatic activities .
- Urolignoside falls within the realm of natural product chemistry. Scientists study its isolation, structural elucidation, and biosynthesis. Understanding its chemical properties contributes to our knowledge of plant-derived compounds .
- Urolignoside’s metabolism and interactions within biochemical pathways are subjects of interest. Researchers explore how it is processed in the body, its bioavailability, and its impact on cellular processes .
Antioxidant Activity
Caffeine Metabolite and Coffee Consumption Biomarker
Prostaglandin E₂ Inhibition
Pharmacological Studies
Natural Product Chemistry
Biochemical Pathways and Metabolism
properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)9-6-10-26)21-19(25)24(12)14-7-5-8-15(11-14)29-4/h5,7-8,11,26H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVOFIJJBXTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCCO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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